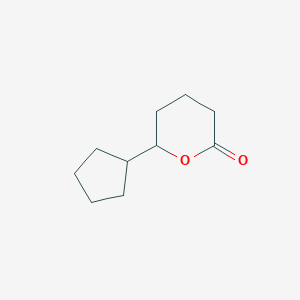

6-cyclopentyloxan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

16429-17-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

6-cyclopentyloxan-2-one |

InChI |

InChI=1S/C10H16O2/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h8-9H,1-7H2 |

InChI Key |

FBDVAVKHDCUJEK-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)C2CCCC(=O)O2 |

Canonical SMILES |

C1CCC(C1)C2CCCC(=O)O2 |

Other CAS No. |

16429-17-7 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclopentyltetrahydro 2h Pyran 2 One and Analogues

Established Chemical Syntheses of δ-Lactones

Traditional methods for the synthesis of δ-lactones often rely on fundamental organic reactions, including cyclization, reduction, oxidation, and ring-closing strategies.

Cyclization Reactions in Tetrahydropyran-2-one Formation

Intramolecular cyclization of hydroxy acids is a direct and common method for forming δ-lactones. For instance, the lactonization of 5-hydroxyalkanoic acids can be promoted by acid catalysts. A notable example is the acid-catalyzed reaction of Δ⁹ to Δ¹⁵ unsaturated fatty acids, which can yield δ-lactones at temperatures between 35 to 70°C. google.com The use of strong acids like concentrated H₂SO₄, methanesulfonic acid, or trifluoromethanesulfonic acid has been shown to significantly increase the yield of δ-lactones. google.com

The Prins cyclization, involving the condensation of a homoallylic alcohol with a carbonyl compound in the presence of a Lewis or Brønsted acid, is a powerful tool for constructing the tetrahydropyran (B127337) ring. researchgate.netntu.edu.sg This reaction can be tailored to produce substituted tetrahydropyrans, which can be further converted to the corresponding lactones. For example, a tandem allylation–silyl-Prins cyclization strategy has been utilized to afford 2,6-disubstituted tetrahydropyrans. nih.gov

Reductive and Oxidative Pathways to Saturated Lactones

Reductive pathways to saturated lactones often start from unsaturated precursors. For example, α,β-unsaturated lactones can undergo hydrogenation to yield saturated δ-lactones. chinesechemsoc.org A reductive cyclization of 5-hydroxy-2-pentynoic acid has been employed to prepare 5,6-dihydro-2H-pyran-2-one, which can be subsequently reduced to the saturated lactone. orgsyn.org

Oxidative methods also play a crucial role. The Baeyer-Villiger oxidation of cyclic ketones is a classic and widely used method for the synthesis of lactones. rsc.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (or a lactone in the case of cyclic ketones). For instance, the Baeyer-Villiger oxidation of dihydrojasmone (B1670601) has been used to produce alkyl-substituted δ-lactones. mdpi.com Another oxidative approach involves the remote carbonylation of saturated alcohols with carbon monoxide, using an oxidant like lead tetraacetate (LTA), which provides a one-step synthesis of δ-lactones from readily available starting materials. acs.org

Ring-Closing Strategies for δ-Lactone Rings

Ring-closing metathesis (RCM) has emerged as a powerful strategy for the synthesis of unsaturated lactones, which can then be reduced to their saturated counterparts. nih.govbenthamdirect.com This method typically involves the use of a ruthenium-based catalyst, such as the Grubbs' catalyst, to cyclize a diene substrate. nih.gov For example, the RCM of acrylates derived from homoallylic alcohols provides a convenient route to α,β-unsaturated δ-lactones. nih.gov The efficiency of this reaction can be enhanced by the addition of titanium isopropoxide, which helps to destabilize unproductive catalyst-substrate complexes. nih.gov Domino ring-closing metathesis reactions have also been developed for the stereoselective synthesis of chiral lactones. researchgate.net

Advanced Catalytic Approaches

Modern synthetic chemistry has seen the development of sophisticated catalytic systems to improve the efficiency, selectivity, and scope of δ-lactone synthesis.

Transition-Metal Catalysis in Pyranone Construction

Transition metals, particularly palladium, have been extensively used in the synthesis of pyranone structures. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, Hiyama, and Sonogashira reactions, are versatile tools for constructing the carbon framework of pyranone precursors. mdpi.com For instance, Pd-catalyzed alkynylzinc-haloacrylic acid coupling followed by ZnBr₂-catalyzed lactonization provides a two-step synthesis of 6-alkyl-2-pyrones. nih.gov Gold catalysts have also been employed for the construction of pyranone rings from alkynoic acids. mdpi.comnih.gov

Organocatalytic and Biocatalytic Strategies for δ-Lactone Derivatives

Organocatalysis offers a metal-free alternative for the synthesis of δ-lactones. rsc.org For example, diphenyl phosphate (B84403) has been shown to be an effective organic catalyst for the ring-opening polymerization of 5-alkyl δ-lactones. rsc.org Brønsted base catalysis has been utilized in a cascade reaction to synthesize 3,4-dihydrocoumarin derivatives bearing a fused pyrrolidine (B122466) ring, where the δ-lactone moiety is constructed from acyclic precursors. acs.org Visible light-regulated organocatalytic ring-opening polymerization of lactones has also been achieved using the excited-state acidity of photocatalysts like 1-hydroxypyrene. bohrium.com

Biocatalysis provides an environmentally friendly and highly selective approach to δ-lactone synthesis. mdpi.com Enzymes such as lipases, peroxygenases, and monooxygenases are employed to catalyze specific transformations. nih.govnih.gov For instance, unspecific peroxygenases can selectively hydroxylate fatty acids at the C4 and C5 positions, which then lactonize to form γ- and δ-lactones. nih.gov The biotransformation of ricinoleic acid by various microorganisms, including Candida, Yarrowia, and Sporobolomyces, is a well-established method for producing γ-decalactone. nih.gov Engineered myoglobin (B1173299) has been used as a biocatalyst for the asymmetric synthesis of cyclopropane-fused-δ-lactones. nih.gov Furthermore, the combination of alcohol dehydrogenases and Baeyer-Villiger monooxygenases in cascade reactions represents a powerful system for lactone production from alcohols or cycloalkanes. mdpi.com

Multicomponent and Domino Reactions for Complex Tetrahydropyranone Architectures

Tandem Transformations in the Synthesis of Substituted Pyranones

Tandem transformations, a hallmark of domino reactions, involve a sequence of intramolecular reactions that proceed spontaneously after an initial triggering event. uwa.edu.au These sequences can lead to the rapid assembly of intricate molecular frameworks, such as substituted pyranones.

One notable example is the rhodium(II)-catalyzed tandem cyclization-cycloaddition of α-diazo ketones with α,β-unsaturated ketones. nih.gov This process generates transient carbonyl ylides that can undergo cycloaddition reactions to form epoxy-bridged tetrahydropyranone systems. nih.gov Interestingly, some of these cycloadducts can undergo further ring enlargement, leading to even more complex oxocinone and oxoninone frameworks. nih.gov

Another approach involves a one-pot conversion of Meldrum's acid derivatives and alkynes into densely functionalized δ-lactones. nih.gov This transformation, which proceeds via an enantioselective orthogonal tandem catalysis, resembles a formal [4+2] cycloaddition with subsequent decarboxylation and loss of acetone. nih.gov A key to this process is a serendipitously discovered Ag(I)-Me-StackPhos complex that catalyzes a highly selective 6-endo-dig cyclization. nih.gov

Furthermore, a photoinduced tandem reaction offers a metal-free route to benzyl- and phenyl-substituted γ- and δ-lactones. acs.org This method relies on the photochemical generation of phenyl cations from the corresponding alkenoic acids, leading to the formation of both an aryl-carbon and a carbon-oxygen bond in a single step with high regio- and stereoselectivity. acs.org

A straightforward synthesis of (E)-δ-alkenyl-β,γ-unsaturated δ-lactones has been achieved through a tandem ring-closing/cross-coupling metathesis process, showcasing the versatility of metathesis in constructing complex lactones. researchgate.net

Chemo- and Regioselective Considerations in Catalyzed Synthesis

Achieving high levels of chemo- and regioselectivity is a critical challenge in multicomponent and domino reactions, where multiple reactive sites and potential reaction pathways exist. The choice of catalyst and reaction conditions plays a pivotal role in directing the outcome of these complex transformations.

For instance, in the rhodium(II)-catalyzed reaction of α-diazo ketones, the cycloaddition of the resulting carbonyl ylides with compounds containing both carbonyl and carbon-carbon double bonds was found to be highly chemo- and regioselective, favoring addition to the carbonyl group. nih.gov

Similarly, the palladium(II)-mediated oxidative cyclization of β-hydroxyenones produces dihydropyranones, while the cyclization of α-hydroxyenones leads to furan-3(2H)-one derivatives. acs.org The oxidative cyclization of an α,β-dihydroxyenone yielded solely the five-membered furan-3(2H)-one, demonstrating excellent chemo- and regioselectivity. acs.org

Base-promoted domino reactions of α-aroylketene dithioacetals with malononitrile (B47326) and other reagents have been developed for the selective synthesis of 2H-pyranones and tetrahydronaphthalenes. nih.govacs.org These reactions proceed through a cascade of addition-elimination, intramolecular cyclization, and ring-opening/closing sequences, with the outcome being highly dependent on the starting materials and reaction conditions. nih.govacs.org

Asymmetric Synthesis of Enantiopure 6-Cyclopentyltetrahydro-2H-pyran-2-one and Chiral Analogues

The biological activity of many natural products containing the tetrahydropyran-2-one core is often dependent on their specific stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiopure δ-lactones is of paramount importance.

Enantioselective Catalysis for Chiral δ-Lactone Scaffolds

Enantioselective catalysis offers a powerful strategy for the synthesis of chiral δ-lactones. Various catalytic systems have been developed to achieve high levels of enantioselectivity.

A notable example is the catalytic asymmetric multicomponent reaction (CAMCR) for the synthesis of highly functionalized δ-lactones with tetrasubstituted chiral centers. organic-chemistry.org This reaction utilizes a copper(I) catalyst with a chiral ligand (DIFLUORPHOS) to assemble dialkylzincs, allenic esters, and unactivated ketones, forming two new carbon-carbon bonds and a chiral center in a single step. organic-chemistry.org

Organocatalysis has also emerged as a valuable tool. For instance, the enantioselective Michael addition of unmodified aldehydes to ethyl 2-(diethoxyphosphoryl)acrylate, catalyzed by a chiral secondary amine, provides access to highly enantiomerically enriched γ-substituted α-methylene-δ-lactones. au.dk Another organocascade reaction, employing a chiral N-heterocyclic carbene and a Lewis acid as cooperative catalysts, enables the efficient construction of complex cyclopentane- or cyclohexane-fused δ-lactones with excellent diastereo- and enantioselectivity. nih.gov

Biocatalysis provides a green and efficient alternative. Engineered carbonyl reductases, such as SmCRM5 from Serratia marcescens, have been used for the asymmetric synthesis of various γ- and δ-lactones with high stereoselectivities (up to 99% ee). rsc.orgresearchgate.net This biocatalytic approach has shown high efficiency, for example, in the production of (R)-δ-decalactone. rsc.org

Diastereoselective Control in the Formation of Substituted Tetrahydropyran-2-ones

In addition to enantioselectivity, controlling the relative stereochemistry of multiple chiral centers (diastereoselectivity) is crucial for the synthesis of complex substituted tetrahydropyran-2-ones.

The Prins cyclization is a powerful method for constructing tetrahydropyran rings. A diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has been developed using a silyl (B83357) enol ether Prins cyclization. nih.gov This method involves the condensation of a hydroxy silyl enol ether with an aldehyde, forming new carbon-carbon and carbon-oxygen bonds and a quaternary center with good diastereoselectivity. nih.gov Similarly, a highly diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyranones has been achieved via the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes. researchgate.net

Enecarbamates have been shown to be excellent terminating groups in Prins cyclizations, leading to the highly diastereoselective formation of all-cis-2,3,6-trisubstituted tetrahydropyran-4-ones. bu.edu The stereochemistry of the starting enecarbamate is transferred with high fidelity to the cyclized product. bu.edu

A one-pot sequential catalysis involving a copper(II)-catalyzed Henry reaction followed by an oxa-Michael reaction has been used for the highly diastereo- and enantioselective synthesis of 2,6-cis-substituted tetrahydropyrans. nih.gov

Stereochemical Purity and Methodological Advancements

The ultimate goal of asymmetric synthesis is to obtain products with high stereochemical purity. Continuous methodological advancements are aimed at achieving this goal with greater efficiency and broader substrate scope.

The stereochemical outcome of macrocyclizations to form δ-lactones can be highly dependent on the stereochemistry of the linear precursor. acs.org Studies on the biomimetic synthesis of chejuenolides have highlighted the importance of the stereocenters in the linear precursor in dictating the diastereoselectivity of the final macrocyclization. acs.org

The development of new catalytic systems and the refinement of existing ones are central to advancing stereochemical purity. For example, the use of chiral tin dibromide as a precatalyst in the N-nitroso aldol (B89426) reaction of γ,δ-unsaturated δ-lactones has enabled the synthesis of optically active α-hydroxyamino ketones with up to 99% enantiomeric excess. acs.org

The table below summarizes some of the key findings in the synthesis of substituted tetrahydropyranones, highlighting the catalyst, substrates, and the stereochemical outcome of the reactions.

| Methodology | Catalyst/Reagent | Key Substrates | Product | Stereochemical Outcome | Reference |

| Catalytic Asymmetric Multicomponent Reaction | Cu(OAc)₂-DIFLUORPHOS | Dialkylzincs, Allenic Esters, Ketones | Highly Functionalized δ-Lactones | High Enantioselectivity | organic-chemistry.org |

| Organocatalytic Michael Addition | Chiral Secondary Amine | Aldehydes, Ethyl 2-(diethoxyphosphoryl)acrylate | γ-Substituted α-Methylene-δ-lactones | High Enantiomeric Enrichment | au.dk |

| Biocatalytic Reduction | Engineered Carbonyl Reductase (SmCRM5) | γ- and δ-Keto Acids | Chiral γ- and δ-Lactones | Up to 99% ee | rsc.org |

| Silyl Enol Ether Prins Cyclization | Lewis Acid | Hydroxy Silyl Enol Ether, Aldehyde | cis-2,6-Disubstituted Tetrahydropyran-4-ones | High Diastereoselectivity | nih.gov |

| Enecarbamate Prins Cyclization | InCl₃ | Enecarbamates, Aldehydes | all-cis-2,3,6-Trisubstituted Tetrahydropyran-4-ones | High Diastereoselectivity | bu.edu |

| Tandem Henry/Oxa-Michael Reaction | Copper(II) catalyst, Camphorsulfonic acid | Nitromethane, 7-oxo-hept-5-enals | 2,6-cis-Substituted Tetrahydropyrans | dr >99:1, ee = 98-99% | nih.gov |

| Tandem Orthogonal Catalysis | Ag(I)-Me-StackPhos | Meldrum's Acid Derivatives, Alkynes | Densely Functionalized δ-Lactones | Up to 99% ee | nih.gov |

| Rhodium-Catalyzed Tandem Cyclization | Rh₂(OAc)₄ | α-Diazo Ketones, α,β-Unsaturated Ketones | Epoxy-Bridged Tetrahydropyranones | Chemo- and Regioselective | nih.gov |

Biosynthesis and Biomimetic Synthesis of Related Pyranones

The natural world provides a rich source of complex molecules, and the biosynthesis of pyranone structures serves as a significant source of inspiration for synthetic chemists. Understanding these intricate biological pathways not only illuminates how nature constructs these scaffolds but also provides templates for developing novel and efficient biomimetic synthetic strategies.

Biosynthesis of Pyranone and Lactone Scaffolds

The biosynthesis of saturated delta-lactones, such as 6-substituted tetrahydro-2H-pyran-2-ones, and related pyrone structures is often accomplished in nature through intricate enzymatic pathways. Microorganisms, including bacteria and fungi, are particularly adept at producing these compounds, frequently employing them as signaling molecules or defense agents. mdpi.comnih.gov The de novo biosynthesis of these lactones is a complex process that is not yet fully understood at a genetic and biochemical level. mdpi.com However, two major routes have been identified: the polyketide pathway and the biotransformation of fatty acids.

Polyketide Synthase (PKS) Pathways:

A primary route to pyranone structures in nature involves polyketide synthases (PKSs). frontiersin.org These large, multifunctional enzymes or enzyme complexes assemble polyketide chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. frontiersin.orgacs.org The growing polyketide chain can undergo various modifications, including reduction and dehydration, before cyclizing to form a diverse array of products. The formation of a pyranone ring occurs through a specific type of cyclization known as lactonization. frontiersin.org

For instance, 2-pyrone synthase (2-PS) catalyzes the condensation of acetyl-CoA with two molecules of malonyl-CoA to form a triketide intermediate, which then undergoes lactonization-based cyclization to yield triacetic acid lactone. frontiersin.org Similarly, plant type III PKSs can produce coumaroyl triacetic lactone from a tetraketide intermediate via a lactonization ring closure. frontiersin.org In some cases, these lactonizations can even proceed non-enzymatically as derailment products from the main PKS reaction. frontiersin.org Fungal biosynthetic pathways for compounds like benzenediol lactones (BDLs) showcase a collaborative effort between two sequentially acting iterative PKSs. pnas.orgpnas.org This modularity allows for the combinatorial biosynthesis of diverse polyketide scaffolds. pnas.org

Fatty Acid Biotransformation:

Another significant biosynthetic route is the biotransformation of fatty acids. mdpi.com This approach is distinct from de novo synthesis as it utilizes fatty acids as immediate precursors. mdpi.com A key step in this process is the specific hydroxylation of the fatty acid chain. Cytochrome P450 hydroxylase enzymes, for example, can catalyze the C5 hydroxylation of a fatty acid to produce a 5-hydroxy fatty acid. google.com This intermediate can then undergo spontaneous or acid-catalyzed intramolecular cyclization (lactonization) to form the corresponding delta-lactone. google.com Recombinant bacteria expressing these fatty acid 5-hydroxylase enzymes have been successfully used for the enzymatic conversion of substrates like lauric acid into δ-dodecalactone. google.com

Furthermore, engineered carbonyl reductases have been developed to stereoselectively synthesize chiral δ-lactones from 5-oxoalkanoic acids, offering a green alternative to chemical catalysis. rsc.org

Biomimetic Synthesis

Inspired by these natural processes, chemists have developed biomimetic synthetic strategies to construct pyranone rings. These methods aim to replicate the key bond-forming events of biosynthesis in a laboratory setting.

A prevalent biomimetic approach mimics the cyclization step of the polyketide pathway. The cyclization of 1,3,5-tricarbonyl compounds or their protected derivatives is a common and effective method for constructing 4-hydroxy-2-pyrones. urfu.ru This strategy is considered biomimetic because it mirrors the processes catalyzed by polyketide synthases in nature. urfu.ru

Another example of biomimetic synthesis is the annulation of a 2'-OH chalcone (B49325) to a flavanone, a reaction catalyzed by the chalcone isomerase (CHI) enzyme in the biosynthesis of flavonoids (a class of benzopyranones). nih.gov This has inspired the development of asymmetric catalytic approaches to synthesize enantioenriched 2-aryl benzopyranones. nih.gov Additionally, short, formal syntheses of natural products like polygalolides A and B have been achieved through a biomimetic [5 + 2] cycloaddition of a 3-oxidopyrylium ylide. brandeis.edu These approaches often lead to the formation of complex structures with high stereoselectivity, demonstrating the power of mimicking nature's synthetic strategies. nih.govbrandeis.edu

Reactivity, Reaction Mechanisms, and Chemical Transformations of 6 Cyclopentyltetrahydro 2h Pyran 2 One

Ring-Opening and Ring-Closing Equilibria of δ-Lactones

Like other esters, lactones exist in equilibrium with their corresponding hydroxy acids in the presence of water. For 6-cyclopentyltetrahydro-2H-pyran-2-one, this equilibrium is with 5-hydroxy-5-cyclopentylpentanoic acid. The position of this equilibrium is generally shifted towards the cyclic lactone form, as intramolecular cyclization is often favored for forming five- and six-membered rings. rsc.orgyoutube.comyoutube.com The cyclization process involves an intramolecular reaction where the hydroxyl group attacks the carboxylic acid group, expelling a water molecule. youtube.com

However, the equilibrium can be shifted. Under basic conditions (hydrolysis), the carboxylate salt is formed, driving the equilibrium towards the open-chain form. wikipedia.org Conversely, acidic conditions can catalyze both the forward (lactonization) and reverse (hydrolysis) reactions. youtube.commsu.edu

Nucleophilic and Electrophilic Activation of the Lactone Moiety

The ester group within the lactone ring is the primary site for activation and subsequent reaction. Its reactivity can be enhanced through either nucleophilic or electrophilic activation.

Nucleophilic Activation: Strong nucleophiles can directly attack the electrophilic carbonyl carbon of the lactone. This attack leads to a tetrahedral intermediate which can then proceed to ring-open. Common nucleophiles include hydroxides, alkoxides, and amines, leading to the formation of hydroxy carboxylates, hydroxy esters, and hydroxy amides, respectively. wikipedia.org The reaction with amines, for instance, can be challenging and may require catalysis to achieve selective cleavage of the acyl C–O bond. nih.gov Frustrated Lewis pairs, combining a bulky Lewis acid and a Lewis base, have also been shown to effect the ring-opening of δ-valerolactone, a related compound, to form zwitterionic species. rsc.org

Electrophilic Activation: In the presence of an acid, the carbonyl oxygen can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles, such as water or alcohols. youtube.comrsc.org This is a common mechanism for acid-catalyzed hydrolysis or transesterification of lactones. Lewis acids can also coordinate to the carbonyl oxygen, achieving a similar activation and making the carbonyl carbon more susceptible to nucleophilic attack. dcu.ie

The table below summarizes common ring-opening reactions for δ-lactones, which are applicable to 6-cyclopentyltetrahydro-2H-pyran-2-one.

| Reagent/Catalyst | Nucleophile | Product Type |

| NaOH, H₂O | OH⁻ | Hydroxy carboxylate salt |

| H₃O⁺, H₂O | H₂O | Hydroxy carboxylic acid |

| ROH, H⁺ or Base | ROH | Hydroxy ester |

| RNH₂, Heat | RNH₂ | Hydroxy amide |

| LiAlH₄ | H⁻ | Diol |

| RMgX (Grignard) | R⁻ | Diol (after ring-opening and further reaction) |

Stereochemical Outcomes of Ring Transformations

The C6 carbon in 6-cyclopentyltetrahydro-2H-pyran-2-one is a stereocenter. The stereochemistry at this position is crucial in determining the stereochemical outcome of ring-opening and ring-closing reactions.

Ring-Opening: When the lactone ring is opened via acyl C-O cleavage (the most common pathway for nucleophilic attack), the stereochemistry at the C6 position is retained in the resulting open-chain product, 5-hydroxy-5-cyclopentylpentanoic acid derivative. For example, hydrolysis of enantiomerically pure (R)-6-cyclopentyltetrahydro-2H-pyran-2-one would yield (R)-5-hydroxy-5-cyclopentylpentanoic acid.

Ring-Closing: Conversely, the lactonization of an enantiomerically pure 5-hydroxy-5-cyclopentylpentanoic acid will form the corresponding lactone with retention of configuration at the stereocenter. The stereochemistry of the final lactone is dictated by the stereochemistry of the starting hydroxy acid. acs.org

These stereochemical principles are fundamental in the synthesis of optically active natural products where lactone moieties are common. acs.orgclockss.org

Reactions Involving the Cyclopentyl Substituent

The cyclopentyl group is a relatively inert hydrocarbon moiety, but it can undergo functionalization under specific, often vigorous, reaction conditions.

Selective Functionalization and Derivatization of the Cyclopentyl Ring

Functionalizing the cyclopentyl ring without affecting the lactone requires careful selection of reagents. C-H activation chemistry provides a modern avenue for such transformations, although it can be challenging to achieve high selectivity. Methods for the functionalization of cyclopentane (B165970) rings often involve radical-based reactions or transition-metal-catalyzed C-H insertion. chemrxiv.orgresearchgate.netchemrxiv.org For instance, stereoselective functionalization of cyclopentyl derivatives has been achieved using polar radical crossover reactions. chemrxiv.orgnih.gov These methods could potentially be adapted to introduce functional groups such as halogens, hydroxyl groups, or other carbon-based substituents onto the cyclopentyl ring of 6-cyclopentyltetrahydro-2H-pyran-2-one, likely requiring protection of the lactone carbonyl under certain catalytic conditions.

Influence of Cyclopentyl Sterics and Electronics on δ-Lactone Reactivity

The cyclopentyl group at the C6 position exerts both steric and electronic effects on the reactivity of the δ-lactone ring.

Electronic Effects: As an alkyl group, the cyclopentyl substituent is electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the adjacent C6 carbon and, to a lesser extent, throughout the ring. This electron donation can marginally decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted δ-valerolactone, potentially making it slightly less reactive towards nucleophiles. researchgate.netillinois.edubeilstein-journals.org However, this electronic influence is generally considered minor compared to the inherent reactivity of the ester functional group.

Reactivity of the Carbonyl Group and Other Heteroatoms within the Ring

The primary sites of reactivity within the lactone ring itself, besides the ester linkage as a whole, are the carbonyl group and the endocyclic oxygen atom.

Carbonyl Group Reactivity: The carbonyl group (C=O) is a key reactive center. It can be attacked by a wide range of nucleophiles as previously discussed (Section 3.1.1). Specific reactions include:

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a diol, cleaving the ring to form 1,5-dihydroxy-1-cyclopentylpentane. nih.gov

Organometallic Addition: Grignard reagents (RMgX) or organolithium reagents (RLi) typically add twice to the carbonyl group. The first addition results in ring-opening to form a ketone intermediate, which is then immediately attacked by a second equivalent of the organometallic reagent to yield a diol after acidic workup. organic-chemistry.org

Endocyclic Oxygen Reactivity: The endocyclic oxygen atom (O1) is an ether-like oxygen. It is a Lewis basic site and is protonated under strong acidic conditions as the initial step in acid-catalyzed ring-opening. youtube.com Its lone pairs contribute to the ester resonance, which delocalizes the pi electrons and stabilizes the ester group. Unlike in acyclic esters where s-cis and s-trans conformations are possible, the cyclic nature of the lactone enforces an s-trans conformation. This geometric constraint can influence its basicity and interaction with catalysts compared to acyclic analogues. imperial.ac.uk

Mechanistic Elucidation of Catalytic and Non-Catalytic Transformations

The transformation of δ-lactones like 6-cyclopentyltetrahydro-2H-pyran-2-one can proceed through various mechanisms, influenced by the presence or absence of catalysts and the specific reaction conditions.

The synthesis of δ-lactones can be achieved through methods such as the palladium-catalyzed activation of γ-C(sp³)–H bonds in aliphatic carboxylic acids. nih.gov Mechanistic studies, including kinetic isotope effect (KIE) measurements, suggest that the cleavage of the C–H bond is often the rate-determining step in such transformations. nih.gov For instance, a KIE value of 2.3 indicates that the C-H bond is broken in the slowest step of the reaction. nih.gov The reaction rate can also show a first-order dependence on the carboxylic acid concentration and a fractional order with respect to an olefin partner, indicating the acid's central role in the rate-determining step. nih.gov

In the context of lactone formation through cyclization, the process is analogous to esterification, but occurs intramolecularly. youtube.com The reaction is often acid-catalyzed, involving protonation of the carbonyl oxygen, followed by nucleophilic attack from the hydroxyl group within the same molecule to form the cyclic ester. youtube.com The stability of the resulting ring, with five- and six-membered lactones being particularly favored, is a significant driving force. youtube.com

Conversely, the hydrolysis of lactones provides insight into their reactivity as electrophiles. acs.org The rate of hydrolysis can be influenced by substituents on the lactone ring. acs.org For example, the reactivity of β-lactones is sensitive to the presence of alkyl groups, which can affect the charge distribution in the molecule. acs.org The hydrolysis mechanism can proceed via either acyl or alkyl cleavage, and the pathway can be distinguished by examining the enthalpy and entropy of activation. acs.org

The reactions of lactones often involve the formation of transient intermediates. In catalytic processes, such as the asymmetric formation of δ-lactones from unsaturated acyl halides, zwitterionic ammonium (B1175870) dienolates have been identified as reactive intermediates. nih.gov These dienolates, generated in situ, can then participate in hetero-Diels-Alder reactions. nih.gov

Computational studies using density functional theory (DFT) have been instrumental in elucidating transition state geometries. For instance, in the Rh-carbenoid C-H insertion reactions that form lactones, unexpected byproducts can arise from post-transition state bifurcations. rsc.orgrsc.org This means that a single transition state can lead to multiple products without traversing a further energy barrier. rsc.orgrsc.org The geometry of the transition state structure itself can influence the reaction outcome. For example, different conformations of a transition state can lead to either the desired lactone or fragmented products. rsc.org

The table below summarizes key intermediates and transition state characteristics in δ-lactone chemistry.

| Reaction Type | Key Intermediates | Transition State Characteristics |

| Catalytic γ-C(sp³)–H Activation | Palladacycle | C-H bond cleavage is rate-determining. nih.gov |

| Asymmetric Hetero-Diels-Alder | Zwitterionic Ammonium Dienolates | Formation facilitated by a co-catalyst. nih.gov |

| Rh-Carbenoid C-H Insertion | Rh-carbenoid | Can lead to post-transition state bifurcations. rsc.orgrsc.org |

| Lactone Hydrolysis | Tetrahedral Intermediate | Can proceed via acyl or alkyl cleavage. acs.org |

Electron transfer is a fundamental process in many chemical reactions involving δ-lactones. Photoinduced electron transfer (PET) can initiate polymerization and other transformations. acs.org In the presence of a photosensitizer, an electron can be transferred to or from the lactone or a co-initiator, generating radical species that drive subsequent reactions. acs.org The feasibility of a PET process can be estimated using the Rehm-Weller equation, which considers the redox potentials of the donor and acceptor and the excited state energy of the sensitizer. acs.org

Single-electron transfer (SET) is another important mechanism, particularly in carbonylation reactions. acs.org For instance, the reduction of a C(sp³)–X bond by a low-valent metal can generate a carbon-centered radical, which can then be trapped by carbon monoxide to form an acyl radical intermediate. acs.org This process allows for the incorporation of CO into organic molecules to form structures like lactones. acs.org

Ultrafast photoinduced charge transfer has been observed in certain lactone systems, such as triphenylmethane (B1682552) lactones. uni-muenchen.de Upon photoexcitation, an electron can be transferred from a donor moiety to an acceptor moiety within the same molecule on a femtosecond timescale, creating a charge-separated state. uni-muenchen.de The rate of this electron transfer can be influenced by the solvent polarity. uni-muenchen.de

Valence Isomerization and Tautomerism in Pyranone Chemical Systems

While 6-cyclopentyltetrahydro-2H-pyran-2-one itself is a saturated lactone, the broader class of pyranones, which contain unsaturated rings, can undergo interesting electronic rearrangements.

Valence isomerization, a pericyclic reaction involving the redistribution of σ and π electrons, is a known process for some pyranone derivatives. scispace.commdpi.com For example, 2H-pyrans can exist in equilibrium with their open-chain valence tautomers, 1-oxatrienes, through a reversible oxa-6π-electrocyclization. scispace.commdpi.com This equilibrium can be influenced by substituents and solvent. scispace.com Photochemical activation can also induce valence isomerization, leading to the formation of strained bicyclic systems. nih.govthieme-connect.de For instance, irradiation of α-pyrone can lead to its Dewar form, a bicyclic isomer. acs.org

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is also relevant to pyranone chemistry. Keto-enol tautomerism is a common feature in pyranone rings that contain a hydroxyl group adjacent to the carbonyl. researchgate.netbeilstein-journals.org The equilibrium between the keto and enol forms can be affected by the solvent and the electronic nature of substituents. rsc.orgscifiniti.com Theoretical studies using DFT can predict the relative stabilities of different tautomers and explain their behavior in various media. rsc.org The change in charge distribution during tautomeric transformations can significantly alter the chemical reactivity of the molecule. scifiniti.com

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Cyclopentyltetrahydro 2h Pyran 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic compounds. For 6-cyclopentyltetrahydro-2H-pyran-2-one, a combination of one- and two-dimensional NMR experiments provides a complete picture of its structure.

Unambiguous Structural Assignment via ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural assignment. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while the coupling constants in the ¹H spectrum reveal the connectivity between neighboring protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran (B127337) ring and the cyclopentyl group. The proton at the C6 position, being adjacent to the ring oxygen, is anticipated to appear at a downfield chemical shift, typically in the range of δ 4.2-4.5 ppm. The protons on the carbons adjacent to the carbonyl group (C3) and the cyclopentyl protons would resonate in the aliphatic region.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C2) exhibiting the most downfield shift, generally above 170 ppm. libretexts.org The carbon attached to the ring oxygen (C6) is also shifted downfield to around 80-85 ppm. The remaining methylene (B1212753) carbons of the tetrahydropyran and cyclopentyl rings appear in the upfield region of the spectrum. libretexts.orgucl.ac.uk

Predicted ¹H NMR Chemical Shifts for 6-Cyclopentyltetrahydro-2H-pyran-2-one

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H6 | 4.2 - 4.5 | m |

| H3 | 2.4 - 2.6 | m |

| H1' | 2.0 - 2.3 | m |

| H4, H5 | 1.7 - 2.0 | m |

| Cyclopentyl CH₂ | 1.4 - 1.9 | m |

Predicted ¹³C NMR Chemical Shifts for 6-Cyclopentyltetrahydro-2H-pyran-2-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 170 - 175 |

| C6 | 80 - 85 |

| C1' | 42 - 46 |

| C3 | 28 - 32 |

| C4, C5 | 18 - 25 |

| Cyclopentyl CH₂ | 24 - 35 |

Note: These are estimated values based on data for δ-valerolactone and substituted cyclopentanes. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. nih.govacs.org For 6-cyclopentyltetrahydro-2H-pyran-2-one, COSY would show correlations between H6 and the adjacent protons on the cyclopentyl ring (H1'), as well as between H6 and H5. It would also map out the spin systems within the tetrahydropyran ring (H3-H4-H5) and the cyclopentyl ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. acs.org This experiment allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), whose chemical shifts are known from the ¹H NMR spectrum. manchester.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. nih.govacs.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would include the proton at H6 to the carbonyl carbon C2 and to carbons within the cyclopentyl ring, confirming the connection between the two ring systems. researchgate.netresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, providing critical information about the molecule's three-dimensional structure and stereochemistry. uva.esresearchgate.net For 6-cyclopentyltetrahydro-2H-pyran-2-one, NOESY or ROESY would be instrumental in determining the relative stereochemistry at the C6 position. For instance, correlations between H6 and specific protons on the cyclopentyl ring would help define the spatial orientation of the two rings relative to each other. conicet.gov.ar

Dynamic NMR Studies for Conformational Analysis

The tetrahydropyran ring in 6-cyclopentyltetrahydro-2H-pyran-2-one is not static and is expected to exist predominantly in a chair conformation, though other conformations like twist-boat could be present in equilibrium. aip.orgcdnsciencepub.com The cyclopentyl ring also undergoes pseudorotation. osti.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable insights into these conformational dynamics. researchgate.net

By analyzing changes in the line shape of NMR signals as a function of temperature, it is possible to determine the energy barriers for conformational processes such as ring inversion. researchgate.net At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single averaged signal when the interconversion becomes fast. researchgate.net This analysis allows for the quantification of the thermodynamic and kinetic parameters of the conformational equilibrium.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Characteristic Absorption and Scattering Bands for Lactone Functionality

The most prominent feature in the IR and Raman spectra of 6-cyclopentyltetrahydro-2H-pyran-2-one is the band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. For a six-membered lactone (δ-lactone), this band is typically observed at a high frequency.

Infrared (IR) Spectrum: A strong absorption band is expected in the region of 1730-1750 cm⁻¹. chemicalbook.com The exact position can be influenced by the solvent polarity. chemicalbook.com

Raman Spectrum: A corresponding strong scattering band will also be present in a similar region, although its intensity may differ from the IR absorption.

Another characteristic feature of the lactone is the C-O-C stretching vibrations of the ester group, which are expected to produce strong bands in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Spectroscopic Signatures of the Tetrahydropyran Ring and Cyclopentyl Group

Beyond the lactone functionality, the vibrational spectra will contain bands characteristic of the tetrahydropyran and cyclopentyl moieties.

Tetrahydropyran Ring: The tetrahydropyran ring exhibits several characteristic vibrational modes, including C-H stretching, scissoring, twisting, and wagging vibrations. mpg.dersc.org Skeletal ring deformation modes, which are often found in the far-infrared region (below 600 cm⁻¹), are particularly sensitive to the ring's conformation. mpg.decdnsciencepub.com For instance, studies on tetrahydropyran have identified ring deformation frequencies around 250, 403, 430, and 562 cm⁻¹. rsc.org

Cyclopentyl Group: The cyclopentyl group will also contribute a series of bands to the spectra. The C-H stretching vibrations of the methylene groups will appear in the 2850-2960 cm⁻¹ region. The CH₂ scissoring (~1465 cm⁻¹), twisting, and wagging vibrations will be present in the fingerprint region. ijcrt.org The puckering motion of the cyclopentyl ring also gives rise to low-frequency modes. osti.govaip.org

Characteristic Vibrational Bands for 6-Cyclopentyltetrahydro-2H-pyran-2-one

| Vibrational Mode | Functional Group/Moiety | Expected Wavenumber (cm⁻¹) | Spectrum | Intensity |

| C=O stretch | Lactone | 1730 - 1750 | IR, Raman | Strong |

| C-H stretch | Aliphatic (CH₂) | 2850 - 2960 | IR, Raman | Strong |

| C-O-C stretch | Lactone/Ether | 1000 - 1300 | IR, Raman | Strong |

| CH₂ scissoring | Cyclopentyl/Tetrahydropyran | ~1465 | IR, Raman | Medium |

| Ring deformation | Tetrahydropyran | < 600 | IR, Raman | Variable |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high precision, allowing for the determination of its molecular formula. For 6-cyclopentyltetrahydro-2H-pyran-2-one, with the chemical formula C₁₀H₁₆O₂, the expected exact mass would be calculated and compared against the experimental value to confirm its elemental composition.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques that provide complementary information for structural elucidation.

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. acs.orgthegoodscentscompany.com The resulting mass spectrum is a fingerprint of the molecule, characterized by numerous fragment ions that reveal structural motifs. For 6-cyclopentyltetrahydro-2H-pyran-2-one, the molecular ion peak at a mass-to-charge ratio (m/z) of 168 would be observed. The fragmentation pattern is expected to be dominated by cleavages of the cyclopentyl substituent and the pyranone ring. acs.org

Key expected fragmentation pathways under EI-MS include:

α-Cleavage: Loss of the cyclopentyl side chain, leading to a significant fragment ion.

Ring Fragmentation: Cleavage of the lactone ring, often involving the loss of neutral molecules like carbon monoxide (CO) and ethene (C₂H₄).

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur, providing further structural clues.

A representative table of expected EI-MS fragment ions is presented below.

| m/z (Expected) | Proposed Fragment Structure | Interpretation |

| 168 | [C₁₀H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 99 | [M - C₅H₉]⁺ | Loss of the cyclopentyl radical |

| 85 | [C₅H₉O]⁺ | Fragment from ring cleavage |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺ or potassium [M+K]⁺. acs.orgresearchgate.net This method is particularly useful for confirming the molecular weight of the analyte as it imparts less energy, resulting in minimal in-source fragmentation. mdpi.org For 6-cyclopentyltetrahydro-2H-pyran-2-one, the positive ion ESI-MS spectrum would be expected to show a prominent peak at m/z 169.1123, corresponding to the [M+H]⁺ ion. The high mass accuracy of modern ESI-MS instruments allows for the confident determination of the elemental composition. acs.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule. nih.govlsu.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) is selected, isolated, and then fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed by a second mass analyzer. nih.gov This process provides detailed information about the structure of the precursor ion.

For the [M+H]⁺ ion of 6-cyclopentyltetrahydro-2H-pyran-2-one, MS/MS analysis would reveal characteristic fragmentation pathways for δ-lactones. The fragmentation of lactones in the gas phase often involves ring-opening followed by sequential losses of small neutral molecules. acs.org

A plausible fragmentation pathway for the [M+H]⁺ ion of 6-cyclopentyltetrahydro-2H-pyran-2-one is outlined in the table below.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Neutral Loss |

| 169.1123 | 151.1018 | 18.0105 | H₂O |

| 169.1123 | 101.0602 | 68.0521 | C₅H₈ (Cyclopentene) |

| 151.1018 | 123.0912 | 28.0106 | CO |

| 101.0602 | 83.0497 | 18.0105 | H₂O |

This sequential loss of water and carbon monoxide is a characteristic fragmentation pattern for protonated δ-lactones, confirming the presence of the lactone ring. acs.org The loss of cyclopentene (B43876) would be a strong indicator of the cyclopentyl substituent at the C6 position.

Chiroptical Methods for Enantiomeric Excess and Absolute Configuration Determination

Since 6-cyclopentyltetrahydro-2H-pyran-2-one possesses a stereocenter at the C6 position, it exists as a pair of enantiomers. Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the enantiomeric excess (ee) and the absolute configuration (AC) of chiral molecules. nih.govresearchgate.net

The principle behind these techniques is the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD or VCD spectrum provides a unique fingerprint for a specific enantiomer. The spectrum of the opposing enantiomer will be a mirror image.

The determination of the absolute configuration (i.e., assigning the R or S configuration to the stereocenter) is typically achieved by comparing the experimental ECD or VCD spectrum with a theoretically calculated spectrum. nih.govresearchgate.net This computational approach has become a reliable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. nih.gov The lactone functional group has a well-known n → π* electronic transition that gives rise to a Cotton effect in the ECD spectrum, which is sensitive to the stereochemistry of the molecule. nih.gov

Integration of Spectroscopic Data with Computational Models

The definitive structural elucidation of complex molecules like 6-cyclopentyltetrahydro-2H-pyran-2-one is best achieved through an integrated approach that combines experimental spectroscopic data with high-level quantum chemical calculations. researchgate.netuantwerpen.befrontiersin.org This synergy allows for a more robust and reliable assignment of the structure and stereochemistry.

The general workflow for this integrated approach is as follows:

Conformational Search: A thorough conformational analysis is performed using computational methods (e.g., molecular mechanics or density functional theory, DFT) to identify all low-energy conformers of the molecule. nih.gov

Spectroscopic Parameter Calculation: For each stable conformer, various spectroscopic properties are calculated using quantum chemical methods. nih.gov For chiroptical spectroscopy, time-dependent density functional theory (TDDFT) is commonly used to predict ECD spectra. nih.govnih.gov

Boltzmann Averaging: The calculated spectra for individual conformers are averaged based on their predicted relative populations (according to the Boltzmann distribution) to generate a final theoretical spectrum.

Comparison and Assignment: The final theoretical spectrum is compared with the experimental spectrum (e.g., ECD or VCD). A high degree of similarity between the experimental spectrum and the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer) allows for the unambiguous assignment of the absolute configuration.

This integrated computational approach not only aids in determining the absolute configuration but can also be used to rationalize fragmentation pathways in mass spectrometry by calculating the relative stabilities of different ions and neutral fragments. uantwerpen.be

Computational Chemistry and Theoretical Investigations of 6 Cyclopentyltetrahydro 2h Pyran 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For a molecule like 6-cyclopentyltetrahydro-2H-pyran-2-one, DFT calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comscifiniti.com

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. mdpi.com For 6-cyclopentyltetrahydro-2H-pyran-2-one, which possesses two rings with conformational flexibility, a thorough conformational search is essential. This involves identifying various possible chair and boat conformations of the tetrahydropyranone ring and different puckering states of the cyclopentyl ring.

The calculations would likely reveal that the chair conformation of the tetrahydropyranone ring is the most stable, with the bulky cyclopentyl group occupying an equatorial position to minimize steric hindrance. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for the Predicted Ground State of 6-Cyclopentyltetrahydro-2H-pyran-2-one This data is representative of typical results from a DFT/B3LYP/6-311G(d,p) calculation and is for illustrative purposes.

| Parameter | Bond | Value (Å) | Parameter | Bond Angle | Value (°) |

| Bond Length | C2=O | 1.21 | Bond Angle | O1-C2-C3 | 117.5 |

| Bond Length | C2-O1 | 1.36 | Bond Angle | C2-C3-C4 | 112.0 |

| Bond Length | C6-O1 | 1.47 | Bond Angle | C5-C6-O1 | 109.8 |

| Bond Length | C5-C6 | 1.53 | Bond Angle | C6-O1-C2 | 121.3 |

| Bond Length | C6-C_cyclopentyl | 1.54 | Bond Angle | C5-C6-C_cyclopentyl | 111.2 |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. mdpi.comscifiniti.com Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Key predicted vibrational modes for 6-cyclopentyltetrahydro-2H-pyran-2-one would include a strong carbonyl (C=O) stretching frequency, characteristic C-O-C stretching modes of the ester group, and various C-H stretching and bending modes from the aliphatic rings. Furthermore, these calculations yield important thermochemical data such as the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the molecule's thermodynamic stability. scifiniti.com

Table 2: Predicted Major Vibrational Frequencies for 6-Cyclopentyltetrahydro-2H-pyran-2-one This data is representative of typical results from a DFT/B3LYP/6-311G(d,p) calculation and is for illustrative purposes.

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~1745 | C=O stretching (lactone) | Strong |

| ~2850-2960 | C-H stretching (aliphatic) | Strong |

| ~1250 | C-O stretching (lactone ester) | Medium |

| ~1100 | C-O-C asymmetric stretching | Medium |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its energy and location indicate the molecule's nucleophilic or electron-donating sites. youtube.com Conversely, the LUMO acts as an electron acceptor, and its properties reveal the electrophilic or electron-accepting sites. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. scifiniti.com A large gap suggests high kinetic stability and low chemical reactivity, while a small gap implies the molecule is more reactive. For 6-cyclopentyltetrahydro-2H-pyran-2-one, the HOMO is expected to be localized primarily on the non-bonding orbitals of the ester oxygen atoms, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group. From the HOMO and LUMO energies, various global reactivity descriptors like electronegativity (χ), chemical potential (μ), hardness (η), and softness (S) can be calculated to quantify the molecule's reactivity.

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors This data is representative of typical results from a DFT/B3LYP/6-311G(d,p) calculation and is for illustrative purposes.

| Parameter | Value (eV) | Parameter | Value (eV) |

| E(HOMO) | -7.2 | Hardness (η) | 3.5 |

| E(LUMO) | -0.2 | Softness (S) | 0.29 |

| HOMO-LUMO Gap (ΔE) | 7.0 | Electronegativity (χ) | 3.7 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is invaluable for identifying sites susceptible to electrostatic interactions, particularly electrophilic and nucleophilic attacks. researchgate.net The MEP is color-coded: red areas indicate regions of negative potential (high electron density), which are attractive to electrophiles, while blue areas represent positive potential (electron-deficient), which are attractive to nucleophiles. bhu.ac.in For 6-cyclopentyltetrahydro-2H-pyran-2-one, the most negative potential (red) is expected around the carbonyl oxygen atom due to its lone pairs of electrons. Positive potentials (blue) would be found around the hydrogen atoms.

Average Local Ionization Energy (ALIE) is another surface descriptor that indicates the energy required to remove an electron from a specific point on the molecular surface. mdpi.com Regions with low ALIE values are the most susceptible to attack by electrophiles. This analysis complements the MEP map by providing a more quantitative measure of reactivity sites.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. doubtnut.com Calculating BDEs for various bonds within a molecule helps to assess its thermal stability and identify the weakest links that are most likely to cleave during chemical reactions or degradation. mdpi.com For 6-cyclopentyltetrahydro-2H-pyran-2-one, BDE analysis would focus on the C-H bonds on both rings and the C-C and C-O bonds of the lactone ring. The hydrogen bond dissociation energies (H-BDEs) are particularly important for evaluating the molecule's susceptibility to autoxidation, a process that can lead to the formation of impurities. mdpi.com Bonds with lower BDE values represent potential reactive sites.

Table 4: Illustrative Bond Dissociation Energies (BDE) for Selected Bonds This data is representative of typical results from a DFT/B3LYP/6-311G(d,p) calculation and is for illustrative purposes.

| Bond | BDE (kcal/mol) |

| C5-H | ~98 |

| C6-H | ~95 |

| C6-O1 | ~85 |

| C2-O1 | ~105 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions in a simulated physiological environment (e.g., in water). mdpi.comnih.gov

For 6-cyclopentyltetrahydro-2H-pyran-2-one, an MD simulation would typically be run for several nanoseconds using a suitable force field, such as OPLS3e. mdpi.com The simulation would illustrate the flexibility of the pyranone and cyclopentyl rings, showing transitions between different low-energy conformations. It would also provide detailed information on how the molecule interacts with surrounding solvent molecules. Key analyses from an MD simulation include the calculation of interaction energies with the solvent and the identification and lifetime of hydrogen bonds, for instance, between the carbonyl oxygen of the lactone and water molecules. mdpi.com This provides a deeper understanding of the molecule's solubility and how it behaves in a biological context.

Solvent Effects and Solvation Dynamics

The influence of a solvent on the structure, stability, and reactivity of a solute is a fundamental aspect of chemical processes. For 6-cyclopentyltetrahydro-2H-pyran-2-one, computational methods are employed to model these interactions. Solvation dynamics can be investigated using a combination of quantum mechanics (QM) for the solute and molecular mechanics (MM) for the solvent in hybrid QM/MM models, or through implicit solvent models where the solvent is treated as a continuous medium.

Interaction Energies with Solvent Molecules and Polymeric Matrices

The strength of the interaction between 6-cyclopentyltetrahydro-2H-pyran-2-one and its surrounding medium is critical for predicting its solubility and compatibility with other materials, such as polymeric matrices used in drug delivery or materials science. mdpi.com Quantum chemical calculations can precisely determine the interaction energies.

For solvent interactions, the energy is typically calculated by subtracting the total energies of the isolated solute and a solvent cluster from the total energy of the solvated cluster. mdpi.com This provides a direct measure of the binding strength. Similar principles apply to interactions with polymeric matrices. A representative fragment of the polymer can be modeled along with the lactone to calculate the interaction energy, which helps in assessing the miscibility and stability of the blend.

A hypothetical table of calculated interaction energies for 6-cyclopentyltetrahydro-2H-pyran-2-one in various solvents is presented below. These values are typically obtained using Density Functional Theory (DFT) calculations.

Table 1: Hypothetical Interaction Energies of 6-Cyclopentyltetrahydro-2H-pyran-2-one with Solvents

| Solvent | Dielectric Constant (ε) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Water | 80.1 | -12.5 |

| Ethanol | 24.5 | -9.8 |

| Acetone | 21.0 | -8.5 |

| Dichloromethane | 8.9 | -6.2 |

| Toluene | 2.4 | -4.1 |

| Hexane | 1.9 | -2.5 |

Note: Data are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping out the intricate details of chemical reactions. rsc.org They allow for the study of transient species like transition states and provide a quantitative understanding of reaction barriers and thermodynamics.

Potential Energy Surface Scans and Transition State Characterization

To understand a chemical transformation, such as the acid-catalyzed hydrolysis and ring-opening of 6-cyclopentyltetrahydro-2H-pyran-2-one, chemists compute the potential energy surface (PES). A relaxed PES scan involves systematically changing a specific geometric parameter (e.g., a bond length or angle) corresponding to the reaction coordinate and optimizing the rest of the molecular geometry at each step. This process helps to locate energy minima corresponding to reactants and products, and energy maxima corresponding to transition states (TS). acs.org

Once a potential transition state structure is located, it must be rigorously characterized. This is achieved by performing a vibrational frequency calculation. A genuine transition state is a first-order saddle point on the PES and is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Pathways

To confirm that a characterized transition state indeed connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC path is the minimum energy pathway in mass-weighted coordinates that leads downhill from the transition state to the adjacent energy minima. bas.bgresearchgate.net By following the IRC path in both the forward and reverse directions, one can verify the connectivity of the reaction pathway, ensuring that the located TS is the correct one for the transformation under investigation. frontiersin.orgpku.edu.cn

Kinetic and Thermodynamic Parameters of Transformations

From the computed potential energy surface, crucial kinetic and thermodynamic parameters can be extracted. The activation energy (Ea) of a reaction is the energy difference between the transition state and the reactants, which is a primary determinant of the reaction rate. The enthalpy of reaction (ΔH) and Gibbs free energy of reaction (ΔG) indicate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively.

These parameters are calculated from the electronic energies obtained from DFT, with corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy derived from the vibrational frequency calculations.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for the Ring-Opening of 6-Cyclopentyltetrahydro-2H-pyran-2-one

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | +25.4 | Energy barrier for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -5.2 | Heat released or absorbed during the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -3.8 | Spontaneity of the reaction. |

Note: Data are hypothetical and for illustrative purposes.

Quantitative Structure-Reactivity Relationships and In Silico Design of Novel Derivatives

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their physical, chemical, or biological activity. rsc.orgnih.gov For 6-cyclopentyltetrahydro-2H-pyran-2-one and its analogues, QSAR can be a powerful tool for predicting properties and guiding the design of new molecules. bas.bgresearchgate.net

The process involves generating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. A mathematical model is then built using techniques like multiple linear regression (MLR) or machine learning algorithms to establish a relationship between the descriptors and the activity. bas.bg

This model can then be used for the in silico design of novel derivatives. By systematically modifying the parent structure of 6-cyclopentyltetrahydro-2H-pyran-2-one (e.g., by adding different substituents), the activity of the hypothetical new compounds can be predicted using the QSAR model. This allows chemists to prioritize the synthesis of candidates with the most promising properties, saving significant time and resources. nih.govdoi.org For instance, a QSAR study might aim to design derivatives with enhanced antifungal activity or improved binding affinity to a specific biological target. mdpi.com

Table 3: Hypothetical QSAR Model for a Biological Activity

| Hypothetical QSAR Equation | |

|---|---|

| Equation | log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.5 * (HOMO-LUMO gap) + 2.1 |

| R2 | 0.85 |

| Q2 | 0.78 |

Note: Equation and values are hypothetical and for illustrative purposes. LogP is the partition coefficient, MW is the molecular weight, and HOMO-LUMO gap is an electronic descriptor.

Advanced Applications in Materials Science and Polymer Chemistry Involving 6 Cyclopentyltetrahydro 2h Pyran 2 One

Monomer Utilization in Polymer Synthesis

The synthesis of polyesters from 6-cyclopentyltetrahydro-2H-pyran-2-one would rely on the ring-opening polymerization (ROP) of its lactone structure. The bulky cyclopentyl group at the 6-position is expected to significantly influence the monomer's reactivity and the resulting polymer's properties.

Ring-Opening Polymerization (ROP) Mechanisms for δ-Lactone Monomers

The polymerization of δ-lactones, the class of compounds to which 6-cyclopentyltetrahydro-2H-pyran-2-one belongs, can be achieved through several catalytic mechanisms. The choice of mechanism dictates the degree of control over the polymerization process and the final polymer characteristics.

Anionic ROP: This method typically involves strong bases as initiators. However, the high reactivity of the propagating chain-end can lead to side reactions like backbiting, which forms cyclic oligomers and broadens the molecular weight distribution. rsc.org

Cationic ROP: Initiated by strong acids, this mechanism proceeds through an activated monomer pathway. rsc.org Recent advancements have identified efficient organocatalysts, such as triflimide and diphenyl phosphoric acid, that can promote controlled/living ROP of lactones. rsc.org

Coordination-Insertion ROP: This is one of the most versatile methods, often employing metal-based catalysts (e.g., aluminum, yttrium, tin). orgsyn.orgchemrxiv.org These systems, like aluminum porphyrin initiators, can provide excellent control over polymer molecular weight and architecture, leading to living polymerization. chemrxiv.org

Organocatalytic ROP: This metal-free approach has gained significant traction for producing materials for biomedical applications. Catalysts such as phosphazenes, N-heterocyclic carbenes (NHCs), and bifunctional acid/base systems are effective for the ROP of various lactones, including δ-valerolactone. rsc.orgchemrxiv.org

Copolymerization Strategies with Other Cyclic Esters or Vinyl Monomers

To tailor the properties of the final material, 6-cyclopentyltetrahydro-2H-pyran-2-one could be copolymerized with other monomers. This strategy is widely used to create polymers with specific thermal, mechanical, or degradation profiles. springernature.com

Copolymerization with Cyclic Esters: Copolymerizing with other lactones such as ε-caprolactone (CL) or lactide (LA) is a common strategy to produce random, gradient, or block copolymers. Current time information in Bangalore, IN. For instance, the copolymerization of a related CO2-derived δ-valerolactone with ε-CL and L-lactide has been shown to yield materials with a wide range of thermal and physical properties. Current time information in Bangalore, IN.

Copolymerization with Vinyl Monomers: Combining ROP with other polymerization techniques, such as atom transfer radical polymerization (ATRP), allows for the synthesis of block copolymers from lactones and vinyl monomers (e.g., acrylates, styrenes). orgsyn.org This approach can generate diverse and functional polymer architectures. orgsyn.org

Controlled Polymerization Techniques (e.g., living polymerization)

Achieving a "living" polymerization is crucial for the precise synthesis of well-defined polymer architectures. In a living polymerization, chain termination and transfer reactions are absent, allowing for the synthesis of polymers with predictable molecular weights, narrow dispersity (Đ ≈ 1), and complex architectures like block copolymers. nih.gov

Several systems have been developed for the living ROP of lactones:

Frustrated Lewis Pairs (FLPs): Combinations of a strong Lewis acid and a bulky Lewis base can cooperatively catalyze the living ROP of lactones, yielding high molecular weight polyesters with low dispersity. nih.gov

Organocatalysts: Many organocatalytic systems, including those based on imidodiphosphorimidate (IDPi) or 1-hydroxypyrene, have demonstrated the ability to promote controlled/living ROP of lactones under mild conditions. rsc.orgchemrxiv.org

Metal-Based Initiators: Catalysts based on yttrium or aluminum porphyrin are highly effective for the living polymerization of various lactones, enabling the synthesis of well-defined homopolymers and block copolymers. orgsyn.orgchemrxiv.org

Design and Synthesis of Functional Polymeric Materials

The incorporation of the 6-cyclopentyltetrahydro-2H-pyran-2-one monomer unit into a polymer chain would provide a route to novel materials with potentially unique properties conferred by the bulky, aliphatic cyclopentyl side group.

Engineering of Polymer Properties Based on Lactone-Derived Units

The physical and chemical properties of the resulting polyester (B1180765) are directly related to the structure of the constituent monomer. The cyclopentyl group in 6-cyclopentyltetrahydro-2H-pyran-2-one would be expected to:

Influence Thermal Properties: Substituents on the lactone ring generally affect the polymer's glass transition temperature (Tg) and crystallinity. A bulky group like cyclopentyl would likely increase the Tg and disrupt chain packing, leading to amorphous materials with altered thermal stability. Studies on other substituted lactones, such as those derived from isoprene (B109036) and butadiene, show that increasing the substitution on the lactone ring leads to a notable increase in the glass transition temperature of the resulting copolymers. chemrxiv.org

Modify Mechanical Properties: The bulky side group would impact the polymer's mechanical behavior, potentially increasing stiffness and altering its tensile properties compared to unsubstituted polyesters.

Tune Degradability: The rate of degradation of polyesters can be tuned by altering their chemical structure and crystallinity. drugbank.com Copolymerization is a key strategy to adjust degradation rates to meet the requirements of specific applications. springernature.com

Development of Specialty Polymers with Tunable Architectures

The ability to control the polymerization process enables the creation of specialty polymers with precisely defined architectures, which is essential for advanced applications.

Block Copolymers: Sequential living polymerization of 6-cyclopentyltetrahydro-2H-pyran-2-one with other monomers can produce well-defined block copolymers. springernature.com These materials can self-assemble into nanostructures and are useful as thermoplastic elastomers or compatibilizers.

Gradient and Random Copolymers: By controlling the monomer feed ratio during copolymerization, it is possible to create gradient or random copolymers. rsc.orgCurrent time information in Bangalore, IN. This approach allows for fine-tuning of material properties, blending the characteristics of the different constituent monomers. springernature.com

Functional Polymers: The polyester backbone can be designed to include functional groups for post-polymerization modification. While 6-cyclopentyltetrahydro-2H-pyran-2-one itself lacks reactive functional groups on the side chain, copolymerization with functional monomers could introduce sites for cross-linking or conjugation. springernature.com

Surface Modification and Material Surface Chemistry

The surface properties of a material are paramount in determining its interaction with the surrounding environment. For polymers used in biomedical devices, coatings, and other advanced applications, characteristics such as wettability, biocompatibility, and adhesion are critical. Surface modification provides a powerful means to tailor these properties without altering the bulk characteristics of the material. Polymers derived from lactones, known as polylactones, are prime candidates for such modifications.

Through ring-opening polymerization (ROP), 6-cyclopentyltetrahydro-2H-pyran-2-one can be converted into poly(6-cyclopentyltetrahydro-2H-pyran-2-one). The presence of the bulky, hydrophobic cyclopentyl group is anticipated to impart a significant degree of hydrophobicity to the resulting polymer. While this inherent hydrophobicity can be advantageous for certain applications, such as waterproof coatings, it can be a drawback in others, for instance in biomedical applications where enhanced cell adhesion is required. nih.govresearchgate.net Therefore, surface modification techniques are crucial to unlock the full potential of this polymer.

Drawing parallels from extensively studied polylactones like poly(ε-caprolactone) (PCL) and poly(δ-valerolactone) (PVL), several surface modification strategies can be envisaged for poly(6-cyclopentyltetrahydro-2H-pyran-2-one). nih.govbohrium.comresearchgate.net These methods aim to introduce specific functional groups onto the polymer surface, thereby altering its chemistry and physical properties.

Chemical Surface Modification:

One common approach is the chemical treatment of the polymer surface. For instance, hydrolysis can introduce hydroxyl (-OH) and carboxyl (-COOH) groups, which can increase the hydrophilicity of the surface. nih.gov Aminolysis, the reaction with amines, can be used to introduce amino (-NH2) groups, which can alter the surface charge and improve the attachment of biological molecules. nih.govmanchester.ac.uk

For example, studies on PCL films have demonstrated that hydrolysis and aminolysis can significantly improve hydrophilicity and, consequently, the proliferation of Schwann cells, which are vital for nerve repair. nih.gov A similar approach could be applied to poly(6-cyclopentyltetrahydro-2H-pyran-2-one) to enhance its biocompatibility.

Plasma Treatment:

Plasma treatment is a versatile and solvent-free method for surface modification. frontiersin.orgnih.gov By exposing the polymer to a plasma of gases like oxygen, ammonia (B1221849), or argon, a variety of functional groups can be introduced onto the surface. frontiersin.org This technique can effectively increase surface energy and wettability. For instance, argon plasma treatment followed by UV polymerization with acrylic acid has been shown to dramatically decrease the water contact angle of PCL films, indicating a significant increase in hydrophilicity. researchgate.net

Grafting of Bioactive Molecules:

To further enhance the bioactivity of the polymer surface, bioactive molecules such as collagen can be grafted onto the modified surface. researchgate.netnih.gov This approach combines the desirable bulk properties of the synthetic polymer with the specific biological functions of the grafted molecule. For PCL, collagen immobilization has been shown to remarkably improve the attachment and proliferation of human dermal fibroblasts and myoblasts. researchgate.net

The table below summarizes the effects of various surface modification techniques on polylactones, which can be considered analogous to the expected behavior of poly(6-cyclopentyltetrahydro-2H-pyran-2-one).